DSPE-glutaric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

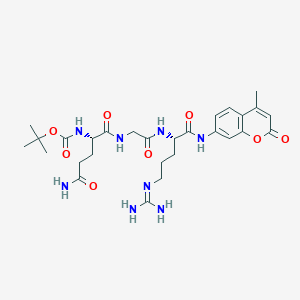

DSPE-glutaric acid is a phospholipid compound characterized by two 18-carbon lipid tails and a phosphate group joined by a glycerol molecule . This compound can self-assemble in water to form lipid bilayers, with hydrophobic tails facing inward and hydrophilic heads interacting with water . It is widely used in biochemical research and drug delivery systems due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DSPE-glutaric acid involves the esterification of distearoyl phosphatidylethanolamine (DSPE) with glutaric acid. The reaction typically requires an activating agent such as HATU or EDC to facilitate the formation of the ester bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to maintain the pH.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for high yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

DSPE-glutaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in bioconjugation reactions due to the presence of the carboxylic acid moiety .

Common Reagents and Conditions

Esterification: Requires activating agents like HATU or EDC, solvents such as dichloromethane, and bases like triethylamine.

Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of the ester bond.

Major Products

The major products of these reactions include the esterified this compound and its hydrolyzed components, such as DSPE and glutaric acid.

Scientific Research Applications

DSPE-glutaric acid is extensively used in various scientific research fields:

Mechanism of Action

The mechanism of action of DSPE-glutaric acid involves its ability to form stable lipid bilayers and nanoparticles. These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating targeted delivery to specific tissues . The carboxylic acid moiety allows for bioconjugation with amine groups, enhancing the compound’s versatility in drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

DSPE-PEG2000: Another phospholipid compound used in drug delivery systems, characterized by the presence of polyethylene glycol (PEG) chains.

DSPE-PEG2000-methotrexate: A compound used for targeted cancer therapy, combining DSPE with methotrexate for enhanced drug delivery.

Uniqueness

DSPE-glutaric acid is unique due to its ability to form stable lipid bilayers and its versatility in bioconjugation reactions. Unlike DSPE-PEG2000, which primarily enhances circulation time, this compound offers additional functionalization options through its carboxylic acid moiety .

Properties

Molecular Formula |

C46H88NO11P |

|---|---|

Molecular Weight |

862.2 g/mol |

IUPAC Name |

5-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H88NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-45(51)55-40-42(41-57-59(53,54)56-39-38-47-43(48)34-33-35-44(49)50)58-46(52)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-41H2,1-2H3,(H,47,48)(H,49,50)(H,53,54)/t42-/m1/s1 |

InChI Key |

OOUHBAOGVVAPNX-HUESYALOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2R,3R,5S,7S,8S,9R,10R)-2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12392748.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)